1-(2-(Trifluoromethoxy)benzyl)azetidin-3-ol
Description
Properties
IUPAC Name |
1-[[2-(trifluoromethoxy)phenyl]methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)17-10-4-2-1-3-8(10)5-15-6-9(16)7-15/h1-4,9,16H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFFEDIDWBUDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(Trifluoromethoxy)benzyl)azetidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound features a trifluoromethoxy group that enhances its lipophilicity, facilitating better interaction with biological membranes. The azetidine ring structure contributes to its reactivity and potential therapeutic effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that related azetidine derivatives can effectively target bacterial DNA gyrase and Cytochrome P450 14α-sterol demethylase, critical for bacterial replication and survival .
Table 1: Antimicrobial Activity of Azetidine Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus ATCC 25923 | 28 |
| Compound B | E. coli ATCC 25922 | 135 |
| Compound C | Salmonella typhimurium ATCC 14028 | 168 |
Anticancer Activity
The antiproliferative effects of azetidine derivatives have been evaluated against various cancer cell lines. In particular, studies have reported IC50 values under 5 µM for several derivatives against A549 and MCF7 cancer cells, indicating potent anticancer properties .
Table 2: Anticancer Activity of Azetidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | A549 | <5 |
| Compound E | MCF7 | <3 |
| Compound F | HCT116 | <5 |
The mechanism by which this compound exerts its biological effects is thought to involve multiple pathways:
- Interaction with Membranes : The trifluoromethoxy group increases membrane permeability, enhancing cellular uptake.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that azetidine derivatives, including those with trifluoromethoxy substitutions, showed significant antibacterial activity against resistant strains of bacteria. The study utilized a series of derivatives to establish structure-activity relationships (SAR), revealing that specific substitutions greatly enhance antimicrobial efficacy .
Study on Anticancer Activity
In another study focusing on the anticancer potential of azetidine compounds, researchers synthesized a series of derivatives and tested their effects on various cancer cell lines. The findings indicated that modifications to the azetidine ring significantly influenced antiproliferative activity, with some compounds outperforming established chemotherapy agents like sorafenib .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-(2-(trifluoromethoxy)benzyl)azetidin-3-ol typically involves the formation of azetidine rings through various chemical reactions. Recent studies highlight advancements in synthetic strategies that enhance the yield and purity of azetidine derivatives, including those containing trifluoromethyl groups . The presence of the trifluoromethoxy group significantly influences the electronic properties of the molecule, making it a valuable candidate for further chemical modification.
Pharmaceutical Applications
1. Drug Development
This compound serves as a crucial intermediate in the synthesis of bioactive compounds. Its structural features allow for modifications that can lead to new pharmacological agents. For instance, azetidine derivatives have been explored for their potential as anti-inflammatory and antibacterial agents . The trifluoromethoxy group enhances lipophilicity, which is beneficial for drug absorption and bioavailability.
2. Combinatorial Chemistry
This compound is also utilized as a building block in combinatorial chemistry, where it aids in the rapid synthesis of diverse compound libraries. The ability to modify the azetidine structure allows researchers to create a wide range of derivatives that can be screened for biological activity . This approach accelerates the discovery of new drugs by enabling high-throughput screening methods.
Case Study 1: Antibacterial Activity
A study investigating various azetidine derivatives, including those with trifluoromethoxy substitutions, demonstrated promising antibacterial activity against several strains of bacteria. The modifications made to the azetidine core were crucial in enhancing efficacy while minimizing toxicity .
Case Study 2: Anti-inflammatory Properties
Research has shown that certain azetidine derivatives exhibit significant anti-inflammatory effects. The incorporation of trifluoromethoxy groups into these compounds has been linked to improved activity profiles, making them candidates for further development as therapeutic agents .
Comparison with Similar Compounds
Trifluoromethoxy (–OCF₃) vs. Halogenated Substituents
- The 2-(trifluoromethoxy)benzyl group enhances metabolic stability compared to non-fluorinated benzyl groups due to the electron-withdrawing nature of –OCF₃, which reduces oxidative degradation .
Benzhydryl vs. Trifluoromethoxy-Benzyl
- The diphenylmethyl group in 1-benzhydrylazetidin-3-ol introduces significant steric bulk, which may limit blood-brain barrier (BBB) penetration but improve selectivity for peripheral targets. Conversely, the smaller trifluoromethoxy-benzyl substituent balances lipophilicity and BBB permeability, making it more suitable for CNS-targeted therapies .
Benzothiophene vs. Benzothiazole Derivatives
- The benzothiophene-ethoxy-propyl substituent in the neuroprotectant 1-(3-(2-(1-benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol enables π-π stacking interactions with neuronal receptors, a feature absent in the trifluoromethoxy-benzyl analog. However, the benzothiazole derivative (C₁₁H₉F₃N₂OS) exhibits stronger hydrogen-bonding capacity via its sulfur and nitrogen atoms, favoring antimicrobial activity .
Preparation Methods
Formation of 3-Aminoazetidines as Key Intermediates
A common synthetic route to azetidine derivatives involves the preparation of 3-aminoazetidines, which can then be functionalized further. According to WO2000063168A1, 3-aminoazetidines are synthesized via nucleophilic substitution reactions involving protected azetidine intermediates. The process includes:
- Use of N-protected aminoazetidines (e.g., N-t-butyl-protected azetidines).
- Cleavage of protecting groups using fluorinated carboxylic acid anhydrides such as trifluoroacetic anhydride at low temperatures (−10°C to 25°C, preferably around 0°C) to avoid side reactions.
- Hydrolysis of amides under basic conditions at room temperature to yield free 3-aminoazetidines.
- The reaction is clean, rapid (complete within an hour), and offers high yields and broad substrate scope, facilitating access to diverse azetidine derivatives.
Nucleophilic Substitution to Introduce the 2-(Trifluoromethoxy)benzyl Group
The introduction of the 2-(trifluoromethoxy)benzyl substituent onto the azetidine nitrogen is typically achieved by nucleophilic substitution, where the azetidine nitrogen acts as a nucleophile displacing a suitable leaving group on a 2-(trifluoromethoxy)benzyl derivative. This step is often done under basic conditions in polar aprotic solvents like acetonitrile, facilitating the substitution reaction.
Hydroxylation at the 3-Position of Azetidine Ring
The hydroxyl group at the 3-position can be introduced either by:
- Direct functionalization of the azetidine ring via ring-opening or substitution reactions.
- Use of oxirane (epoxide) ring-opening reactions with azetidine precursors under superbase conditions, as described in recent synthetic methods. For example, potassium tert-butoxide with butyllithium and diisopropylamine in tetrahydrofuran at low temperature (−78°C) can induce ring formation and hydroxylation in a single step, yielding azetidine-3-ol derivatives with good yields and scalability.
Protection and Deprotection Strategies
Protecting groups such as tert-butyl carbamates (Boc) are often employed to protect the azetidine nitrogen during functionalization steps. The deprotection is performed under acidic conditions using trifluoroacetic acid or para-toluenesulfonic acid, which cleanly removes the Boc group without affecting the hydroxyl functionality.
Alternative Synthetic Routes via Azetidine Free Base Formation
Another approach involves the preparation of azetidine free bases by:
- Reacting primary arylmethylamines with propane derivatives bearing leaving groups at 1 and 3 positions, in the presence of a non-nucleophilic base and water to promote ring closure.
- Subsequent hydrogenolysis to remove protecting groups.
- Liberation of the azetidine free base by treatment with strong base at elevated temperatures, followed by condensation of the azetidine vapor to isolate the free base.
This method allows for the preparation of azetidine derivatives with various substituents, including trifluoromethoxybenzyl groups, by selecting appropriate arylmethylamine precursors.
Summary Table of Key Preparation Steps
Research Findings and Practical Considerations
- The use of fluorinated carboxylic acid anhydrides, especially trifluoroacetic anhydride, is crucial for efficient deprotection of tert-butyl groups without harsh conditions, improving product purity and yield.
- Superbase-induced ring formation and hydroxylation provide a scalable and efficient route to azetidin-3-ol derivatives, with yields ranging from moderate to good and good tolerance of substituents such as trifluoromethoxy groups.
- Nucleophilic substitution reactions for introducing the 2-(trifluoromethoxy)benzyl group require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
- Protection strategies using Boc groups are standard to prevent unwanted side reactions on the azetidine nitrogen during multi-step synthesis, with mild acidic conditions for deprotection preserving sensitive functionalities.
- Alternative vapor-phase liberation of azetidine free bases allows for the preparation of various substituted azetidines, offering flexibility in synthetic design.
Q & A
Q. What are the key synthetic routes for 1-(2-(Trifluoromethoxy)benzyl)azetidin-3-ol, and how are intermediates characterized?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a benzyl azetidine scaffold can be constructed via reductive amination between 2-(trifluoromethoxy)benzaldehyde and azetidin-3-ol derivatives. Intermediates are characterized using IR spectroscopy (C=O stretch at ~1700 cm⁻¹ for β-lactam derivatives) and NMR (δ 3.5–4.5 ppm for azetidine protons, δ 7.0–7.8 ppm for aromatic protons) . Purity is confirmed via HPLC (>95%) .
Q. How does the trifluoromethoxy group influence the compound’s stability under experimental conditions?
The trifluoromethoxy group enhances metabolic stability due to its electron-withdrawing nature. However, it may introduce sensitivity to strong bases or nucleophiles. Stability studies recommend storage at 2–8°C in inert atmospheres to prevent hydrolysis or oxidation of the azetidine ring .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Assigns protons (e.g., azetidine CH₂ at δ 3.5–4.5 ppm) and carbons (e.g., CF₃O at ~120 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₁H₁₂F₃NO₂: expected ~260.08).
- IR : Detects functional groups (e.g., OH stretch at ~3400 cm⁻¹) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
Asymmetric synthesis may use Cu(I)/TMEDA catalysts (as seen in trifluoromethyl benzimidazole syntheses) . Chiral ligands like BINAP or Josiphos can induce enantioselectivity. For example, kinetic resolution of racemic mixtures via enzymatic catalysis (e.g., lipases) has achieved >90% enantiomeric excess in similar β-lactam systems .
Q. What computational methods predict the compound’s binding affinity to neurological targets (e.g., NMDA receptors)?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions. The trifluoromethoxy group’s hydrophobicity and steric bulk may favor binding to hydrophobic pockets, as observed in neuroprotective agents like T-817MA (a related azetidin-3-ol derivative) .
Q. How do structural modifications (e.g., replacing benzyl with heteroaromatic groups) affect biological activity?
Substituting the benzyl group with pyridine or thiazole rings (e.g., 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol) enhances solubility but may reduce blood-brain barrier penetration. SAR studies suggest the trifluoromethoxy group is critical for target engagement in neurological assays .
Methodological Challenges
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response curves : Confirm activity thresholds (e.g., IC₅₀ values in neuroprotection assays).
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with assays.
- Control experiments : Compare with structurally similar compounds (e.g., T-817MA) to isolate scaffold-specific effects .
Q. How can regioselective functionalization of the azetidine ring be optimized?
Protecting group strategies (e.g., tert-butyldimethylsilyl (TBDMS) for hydroxyl groups) enable selective modifications. For example, TBDMS-protected azetidin-3-ol derivatives undergo smooth alkylation at the N1 position without side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
